molecular formula C26H50O4 B8145800 2,2-Bis(2-ethylhexyl)decanedioic acid

2,2-Bis(2-ethylhexyl)decanedioic acid

Cat. No.: B8145800
M. Wt: 426.7 g/mol
InChI Key: BJZNEZSUNWJHQQ-UHFFFAOYSA-N
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Description

2,2-Bis(2-ethylhexyl)decanedioic acid, also known as bis(2-ethylhexyl) sebacate, is an organic compound with the molecular formula C26H50O4. It is a diester of sebacic acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in the production of flexible plastics, particularly polyvinyl chloride (PVC). It is known for its excellent low-temperature properties and high resistance to extraction by water and oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-ethylhexyl)decanedioic acid typically involves the esterification of sebacic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The general reaction scheme is as follows:

Sebacic acid+2 2-ethylhexanol2,2-Bis(2-ethylhexyl)decanedioic acid+Water\text{Sebacic acid} + 2 \text{ 2-ethylhexanol} \rightarrow \text{this compound} + \text{Water} Sebacic acid+2 2-ethylhexanol→2,2-Bis(2-ethylhexyl)decanedioic acid+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors equipped with distillation columns to efficiently remove water and other by-products. The reaction mixture is typically heated to temperatures between 150-200°C. After the reaction is complete, the product is purified by distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-ethylhexyl)decanedioic acid can undergo various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield sebacic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized to form sebacic acid and other oxidation products.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Scientific Research Applications

2,2-Bis(2-ethylhexyl)decanedioic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 2,2-Bis(2-ethylhexyl)decanedioic acid as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but derived from adipic acid.

    Di(2-ethylhexyl) phthalate: A widely used plasticizer with a similar structure but derived from phthalic acid.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar applications but derived from terephthalic acid.

Uniqueness

2,2-Bis(2-ethylhexyl)decanedioic acid is unique in its excellent low-temperature properties and high resistance to extraction by water and oils, making it particularly suitable for applications requiring durability and flexibility under harsh conditions .

Properties

IUPAC Name

2,2-bis(2-ethylhexyl)decanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZNEZSUNWJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(CCCCCCCC(=O)O)(CC(CC)CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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